molecular formula C14H17N3O4 B2966502 benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate CAS No. 67320-77-8

benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate

Cat. No.: B2966502
CAS No.: 67320-77-8
M. Wt: 291.307
InChI Key: FPKSZXZIWPNJMG-UHFFFAOYSA-N
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Description

Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate is a chemical compound with the molecular formula C14H17N3O4 and a molecular weight of 291.31 g/mol It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-(3-aminopropyl)imidazolidin-2,5-dione under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinedione derivatives, while reduction can produce imidazolidinone alcohols .

Scientific Research Applications

Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[3-(2,4-dihydroxy-1H-imidazol-5-yl)propyl]carbamate
  • Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)butyl]carbamate
  • Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)ethyl]carbamate

Uniqueness

Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate is unique due to its specific structural features, such as the length of the propyl chain and the presence of the imidazolidinone ring.

Properties

IUPAC Name

benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12-11(16-13(19)17-12)7-4-8-15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKSZXZIWPNJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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